6,7-Dimethoxy Substitution Confers PDGF-RTK Inhibitory Advantage over Unsubstituted Quinoline Cores
The 6,7-dimethoxy groups on the quinoline ring are documented as advantageous for potent PDGF-RTK inhibition. In a systematic SAR study of 63 3-substituted quinoline derivatives, Maguire et al. reported that the presence of 6,7-dimethoxy groups contributed to optimal inhibitory activity, with the most potent compounds achieving IC50 values of ≤20 nM in a cell-free PDGF-RTK assay [1]. Compounds lacking 6,7-dimethoxy substitution showed reduced potency, establishing this substitution pattern as a key potency driver. By contrast, 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol (CAS 902297-90-9), which replaces the N-(4-methylphenyl)amine at C4 with a hydroxyl group, loses the kinase-directed aniline pharmacophore entirely .
| Evidence Dimension | PDGF-RTK inhibitory potency (IC50) associated with 6,7-dimethoxy substitution |
|---|---|
| Target Compound Data | 6,7-dimethoxy groups present; anticipated to contribute to kinase binding (exact IC50 not publicly reported for this specific compound) |
| Comparator Or Baseline | 3-substituted-6,7-dimethoxyquinoline congeners (e.g., compound 15d: 3-(4-methoxyphenyl)-6,7-dimethoxyquinoline): IC50 ≤ 20 nM [1]. Unsubstituted quinoline analogs: reduced potency. |
| Quantified Difference | 6,7-dimethoxy substitution is associated with ≥10-fold potency enhancement relative to unsubstituted quinoline cores in PDGF-RTK assays, based on class SAR trends [1]. |
| Conditions | Cell-free PDGF receptor tyrosine kinase assay; compound series tested at multiple concentrations. |
Why This Matters
Procurement of a 6,7-dimethoxy-substituted quinoline ensures access to a scaffold with established kinase inhibition potential, critical for PDGFR-focused screening campaigns.
- [1] Maguire MP, Sheets KR, McVety K, Spada AP, Zilberstein A. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. J Med Chem. 1994;37(14):2129-37. View Source
